N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-methylbenzoyl)piperidine-2-carboxamide
Description
N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-methylbenzoyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a piperidine ring bonded to a methylbenzoyl group
Properties
IUPAC Name |
N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-methylbenzoyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-8-4-5-9-18(14)21(27)25-11-7-6-10-19(25)20(26)22-13-17-12-15(2)23-16(3)24-17/h4-5,8-9,12,19H,6-7,10-11,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDLZADNATXNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCCC2C(=O)NCC3=NC(=NC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-methylbenzoyl)piperidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions: The dimethyl groups are introduced to the pyrimidine ring through alkylation reactions using suitable alkylating agents.
Formation of the Piperidine Ring: The piperidine ring is synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The pyrimidine and piperidine rings are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization: The methylbenzoyl group is introduced through an acylation reaction using 2-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-methylbenzoyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Reaction Conditions: Reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-methylbenzoyl)piperidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-methylbenzoyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-chlorobenzoyl)piperidine-2-carboxamide
- N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-fluorobenzoyl)piperidine-2-carboxamide
- N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-methoxybenzoyl)piperidine-2-carboxamide
Uniqueness
N-[(2,6-dimethylpyrimidin-4-yl)methyl]-1-(2-methylbenzoyl)piperidine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine and piperidine rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
